2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C27H21N3O4S and a molecular weight of 483.54 g/mol . This compound is known for its unique structural features, which include a chromeno[2,3-d]pyrimidine core, a phenyl group, and a sulfanyl-acetamide linkage. It is typically found in a solid form, ranging in color from white to off-white .
Scientific Research Applications
2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Preparation Methods
The synthesis of 2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of the chromeno[2,3-d]pyrimidine core. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The phenyl group is then introduced via a substitution reaction, followed by the addition of the sulfanyl-acetamide linkage through a thiolation reaction . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Mechanism of Action
The mechanism of action of 2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The chromeno[2,3-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenyl and sulfanyl-acetamide groups may enhance binding affinity and selectivity, leading to modulation of specific biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other chromeno[2,3-d]pyrimidine derivatives, such as:
- 2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE
- 2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE
These compounds share the chromeno[2,3-d]pyrimidine core but differ in the position of the methyl group on the phenyl ring. The unique structural features of 2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE, such as the specific positioning of the methyl group, contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-17-8-6-13-21(14-17)28-23(31)16-33-27-22-15-20-12-7-9-18(2)24(20)32-26(22)29-25(30-27)19-10-4-3-5-11-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXFTFHWRSKELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC(=C4O3)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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